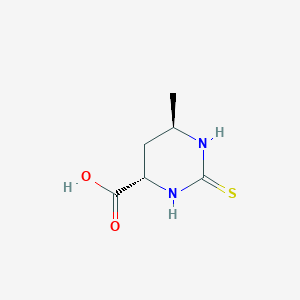

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

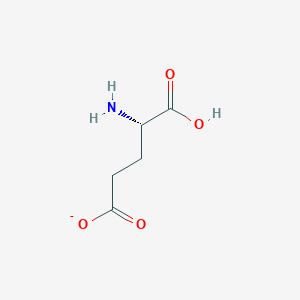

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid, also known as 4S6R-MTHPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure, as it is composed of two nitrogen atoms, two sulfur atoms, four carbon atoms, and six hydrogen atoms. It has been used as a catalyst in organic synthesis, as well as a substrate for enzymatic reactions. In addition, 4S6R-MTHPC has also been studied for its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Understanding Biosynthesis in Halotolerant Methanotrophs

Ectoine, chemically related to (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid, is a compound accumulated by halophilic and halotolerant microorganisms to combat osmotic stress in saline environments. Research delves into the genetic and enzymatic pathways of ectoine biosynthesis in halotolerant methanotrophs, identifying specific genes and enzymes involved, such as diaminobutyric acid aminotransferase (EctB), and exploring their regulation and organization. This insight aids in understanding natural compound biosynthesis and could lead to metabolic engineering of producers for scientific and medical applications Reshetnikov et al., 2011.

Spin Label Amino Acid TOAC in Peptide Studies

TOAC, a paramagnetic amino acid, demonstrates the utility in analyzing peptide structures and dynamics through various spectroscopic methods. The incorporation of TOAC into peptides allows for the investigation of peptide secondary structure, interactions with membranes, and peptide-protein/nucleic acid interactions. This research provides valuable insights into the structural and functional aspects of peptides, relevant for understanding biological processes and designing therapeutic agents Schreier et al., 2012.

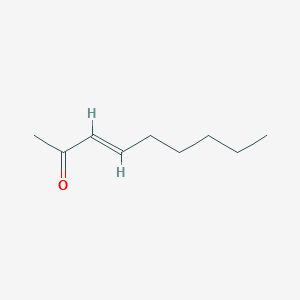

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is a critical area of study, especially for bio-based plastics production. Research explores novel solvents, including ionic liquids, and traditional systems involving amines and organophosphorous extractants, highlighting the importance of solvent selection and regeneration strategies. This work is essential for developing efficient recovery processes for carboxylic acids, which are key intermediates in many industrial applications Sprakel & Schuur, 2019.

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is significant, as these acids can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms of inhibition, including effects on cell membrane and intracellular pH, can inform metabolic engineering strategies to enhance microbial robustness for biotechnological applications Jarboe et al., 2013.

Synthesis and Application of Xylan Derivatives

Xylan, a plant-derived polysaccharide, can be chemically modified to produce ethers and esters with specific properties, relevant for drug delivery and other applications. Research into the modification processes and the resulting structural and property changes of xylan derivatives opens up possibilities for novel biopolymer applications in the pharmaceutical and material science fields Petzold-Welcke et al., 2014.

Propiedades

IUPAC Name |

(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-3-2-4(5(9)10)8-6(11)7-3/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRRQALGTLXDHL-DMTCNVIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=S)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC(=S)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364139 |

Source

|

| Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid | |

CAS RN |

155782-52-8 |

Source

|

| Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

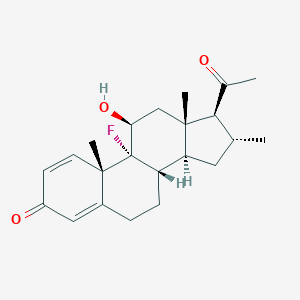

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)

![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)